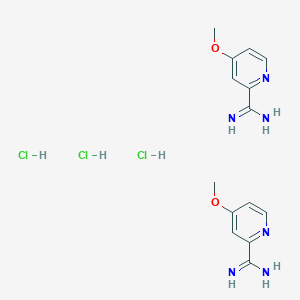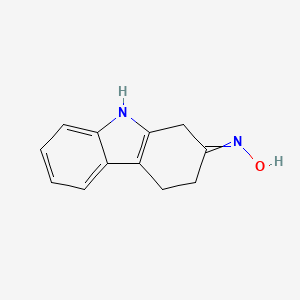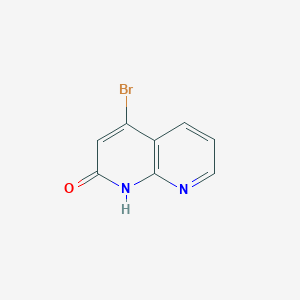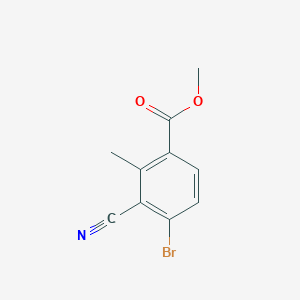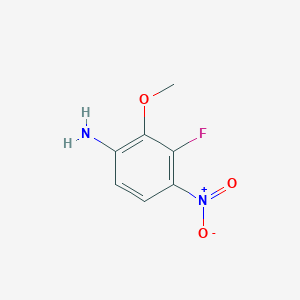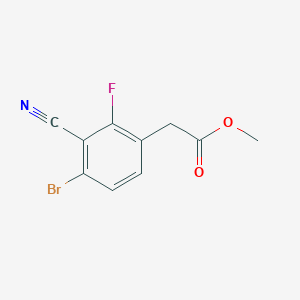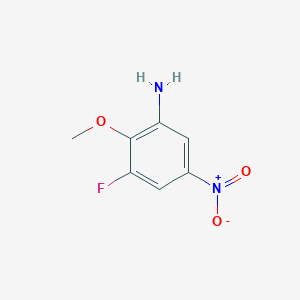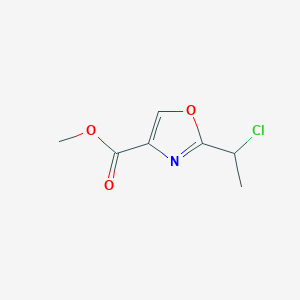![molecular formula C11H17ClN2O B1450278 N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride CAS No. 1803605-35-7](/img/structure/B1450278.png)
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride
Descripción general
Descripción
“N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is a compound with the CAS Number: 1803605-35-7 . It has a molecular weight of 228.72 . The IUPAC name for this compound is N-(3-(aminomethyl)phenyl)isobutyramide hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is 1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 228.72 . The compound is typically stored at room temperature and is available in powder form .Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride, as part of the polyhexamethylene biguanide family (PHMB), demonstrates promising antimicrobial properties. PHMB has shown effectiveness as a disinfectant and antiseptic, exhibiting in vitro antimicrobial effects on a variety of bacteria including Gram-negative bacteria, Gram-positive bacteria, and Candida albicans. The substance is applied on skin, wounds, and mucosa. However, it's important to note that while the antimicrobial potential is recognized, further large-scale clinical studies are needed to fully ascertain its safety and effectiveness in these applications (Fjeld & Lingaas, 2016).
Cancer Therapy Applications
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) is another compound structurally similar to N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride. FTY720, initially used as an immunosuppressant, has shown promise in cancer therapy. It activates sphingosine-1-phosphate receptors (S1PRs) and displays antitumor efficacy in several cancer models through S1PR-independent mechanisms. These findings suggest potential applications in cancer treatment, although the exact mechanisms and effects require further exploration (Zhang et al., 2013).
Antioxidant Activities
Research has shown that compounds like hydroxycinnamates, which may share some structural characteristics with N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride, exhibit significant in vitro and in vivo antioxidant activities. These activities include scavenging various radicals and rendering antioxidant activity by breaking chains in radical reactions. Such properties suggest potential applications in reducing oxidative stress in biological systems (Shahidi & Chandrasekara, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSLOCDKJCDHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



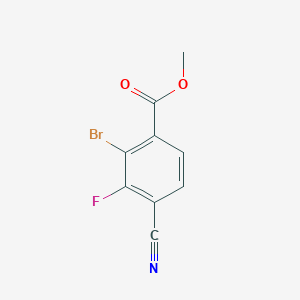
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
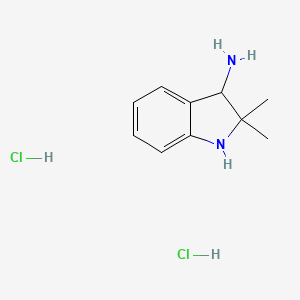
![1-[4-(3-Azidopropoxy)-phenyl]-ethanone](/img/structure/B1450199.png)
